molecular formula C5H5N3S B3252863 4-Thiazoleacetonitrile, 2-amino- CAS No. 220041-34-9

4-Thiazoleacetonitrile, 2-amino-

Cat. No. B3252863
CAS RN: 220041-34-9
M. Wt: 139.18 g/mol
InChI Key: DHRQSJINSYOHKG-UHFFFAOYSA-N
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Description

4-Thiazoleacetonitrile, 2-amino- is a heterocyclic organic compound featuring a thiazole core. It can also be considered a cyclic isothiourea. This compound possesses an odor similar to pyridine and is soluble in water, alcohols, and diethyl ether. While it is mainly of academic interest, it serves as a precursor to sulfathiazole (commonly known as “sulfa drugs”) .


Synthesis Analysis

The synthesis of 2-aminothiazoles involves various methods, including cyclization reactions. One common approach is the reaction of thioamides with α-halo ketones or α-halo aldehydes. Additionally, condensation reactions between thioamides and α-halo nitriles can yield 2-aminothiazoles. Researchers have explored diverse synthetic routes to access these compounds, aiming for improved yields and efficiency .


Molecular Structure Analysis

The molecular structure of 4-Thiazoleacetonitrile, 2-amino- consists of a thiazole ring with an amino group (NH₂) at the 2-position. The presence of the nitrile group (CN) at the acetonitrile moiety enhances its reactivity. The arrangement of atoms within the thiazole ring influences its chemical properties and potential interactions with other molecules .

properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-2-1-4-3-9-5(7)8-4/h3H,1H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRQSJINSYOHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazoleacetonitrile, 2-amino-

Synthesis routes and methods I

Procedure details

To a solution of 2.0 g (13.0 mmol) of 2-(2-Amino-thiazol-4-yl)-acetamide in 30 ml of dry DMF was added Phosphorus oxychloride (2.3 ml, 25.0 mmol, 2.0 equiv.) dropwise at 0° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of the product from step (i) (9.5 g) and phosphorous oxychloride (30 ml) was heated at 90° C. for 2 hours. The mixture was evaporated under reduced pressure and poured onto a mixture of ice water and ethyl acetate. The aqueous phase was adjusted to pH 9 with sodium bicarbonate and extracted repeatedly with ethyl acetate. The combined extract was dried (MgSO4) and evaporated. The residue was purified by chromatography eluting with ethyl acetate. Yield 6.1 g. 1H NMR: δ (DMSO) 7.08(br s,2H), 6.40(s,1H), 3.77(s,2H).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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